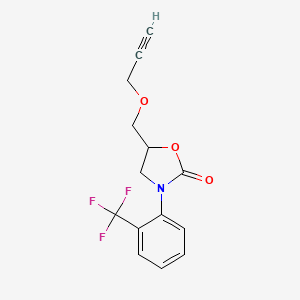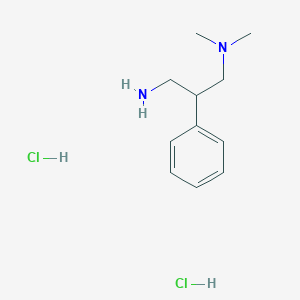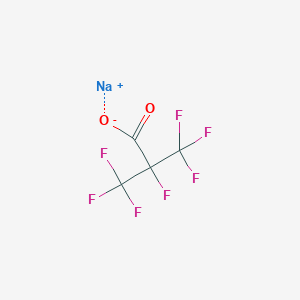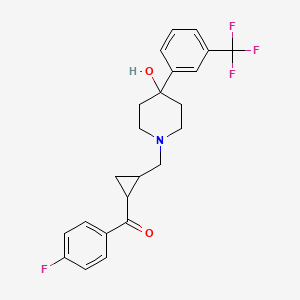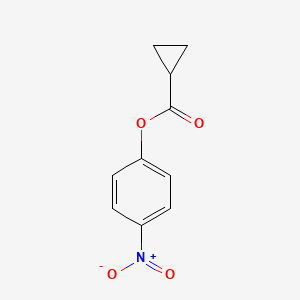
Sunset Yellow (E110) D4 (phenyl D4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sunset Yellow (E110) D4 (phenyl D4) is a synthetic azo dye widely used in various industries, including food, pharmaceuticals, and cosmetics. It is known for its vibrant orange-red color and is often used to enhance the visual appeal of products. The chemical formula for Sunset Yellow (E110) is C16H10N2Na2O7S2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sunset Yellow (E110) D4 (phenyl D4) is synthesized from aromatic hydrocarbons through a series of chemical reactions. The primary synthetic route involves the diazotization of an aromatic amine followed by coupling with a phenol or naphthol derivative. The reaction conditions typically include acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of Sunset Yellow (E110) D4 (phenyl D4) involves large-scale chemical processes. These processes are designed to ensure high yield and purity of the final product. The industrial production methods often include continuous flow reactors, precise temperature control, and advanced purification techniques to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Sunset Yellow (E110) D4 (phenyl D4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize Sunset Yellow (E110) D4 (phenyl D4).
Reduction: Reducing agents like sodium borohydride or zinc dust in acidic conditions are employed to reduce the azo group.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of aromatic amines .
Applications De Recherche Scientifique
Sunset Yellow (E110) D4 (phenyl D4) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Sunset Yellow (E110) D4 (phenyl D4) involves its interaction with molecular targets such as proteins and enzymes. The dye can bind to specific sites on proteins, altering their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tartrazine (E102): Another synthetic azo dye with a yellow color, used in similar applications.
Allura Red (E129): A red azo dye used in food and cosmetics.
Amaranth (E123): A red azo dye used in food and pharmaceuticals.
Uniqueness
Sunset Yellow (E110) D4 (phenyl D4) is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its stability under various conditions and its vibrant color make it a preferred choice in many applications .
Propriétés
Formule moléculaire |
C16H10N2Na2O7S2 |
|---|---|
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
disodium;6-hydroxy-5-[(2,3,5,6-tetradeuterio-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/i2D,3D,4D,5D;; |
Clé InChI |
OIQPTROHQCGFEF-KMKMHDSOSA-L |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)[2H])[2H])S(=O)(=O)[O-])[2H].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



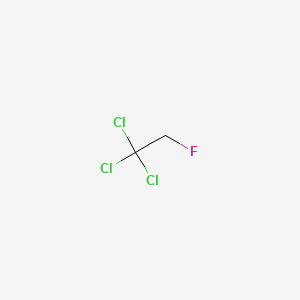
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)

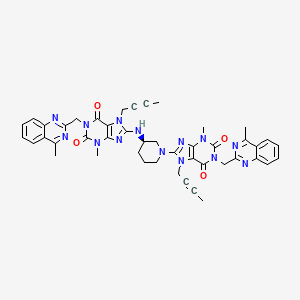
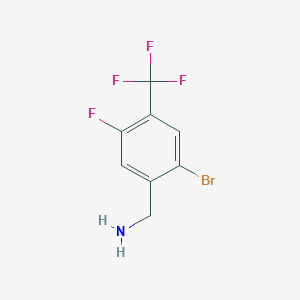
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

